1-(2-aminoethyl)-3-methylazetidin-3-ol
Description
1-(2-Aminoethyl)-3-methylazetidin-3-ol is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring substituted with a methyl group at position 3 and a 2-aminoethyl side chain. This compound combines the structural rigidity of the azetidine ring with the functional versatility of amino and hydroxyl groups, making it a promising candidate for medicinal chemistry and synthetic applications.
The compound’s bioactivity likely stems from its ability to interact with biological targets such as enzymes or neurotransmitter receptors, leveraging its dual functional groups for hydrogen bonding and electrostatic interactions .
Properties
CAS No. |
1851229-93-0 |
|---|---|
Molecular Formula |
C6H14N2O |
Molecular Weight |
130.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-aminoethyl)-3-methylazetidin-3-ol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-methylazetidin-3-ol with 2-aminoethanol in the presence of a suitable catalyst can yield the desired compound. The reaction typically requires mild to moderate temperatures and may involve the use of solvents such as ethanol or methanol to facilitate the process.
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods. One approach could be the continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Aminoethyl)-3-methylazetidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed under anhydrous conditions.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted azetidines.
Scientific Research Applications
1-(2-Aminoethyl)-3-methylazetidin-3-ol has found applications in several areas of scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Medicine: It may serve as a precursor for the development of pharmaceutical agents, particularly those targeting neurological or cardiovascular conditions.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-(2-aminoethyl)-3-methylazetidin-3-ol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The aminoethyl group can form hydrogen bonds or electrostatic interactions with active sites, while the hydroxyl group can participate in additional bonding interactions. These interactions can lead to conformational changes in the target molecules, thereby modulating their activity and function.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
| Compound Name | Key Structural Features | Biological Activity/Chemical Properties | Reference |
|---|---|---|---|
| This compound | Azetidine ring, 3-methyl, 2-aminoethyl side chain | Enhanced receptor binding due to amino and hydroxyl groups; potential CNS activity | |
| 1-(2-Aminoethyl)piperidin-3-ol | Piperidine ring (6-membered), hydroxyl group | Moderate neurotransmitter modulation; lower potency than azetidine analogs due to reduced ring strain | |
| 1-(2-Hydroxyethyl)azetidin-3-ol | Azetidine ring, 2-hydroxyethyl substituent | Improved solubility but reduced biological activity compared to aminoethyl analogs | |
| 1-Methylazetidin-3-ol | Azetidine ring, 3-methyl, hydroxyl group | High stability but limited receptor interaction due to absence of aminoethyl group | |
| 1-(6-Chloropyridine-3-carbonyl)-3-methylazetidin-3-ol | Azetidine ring with chloropyridine carbonyl | Anticancer and antimicrobial activity; azetidine ring enhances reactivity compared to pyrrolidine analogs | |
| 1-(Azetidin-3-yl)-3-methylazetidin-3-ol dihydrochloride | Bis-azetidine structure, hydrochloride salt | Increased solubility and ionic interactions; used as a synthetic intermediate |
Key Findings:
Ring Size and Strain : Azetidine’s four-membered ring introduces higher ring strain compared to piperidine or pyrrolidine analogs, enhancing reactivity and binding affinity in biological systems .
Functional Group Impact: The aminoethyl group in the target compound enables stronger interactions with acidic residues in enzymes or receptors compared to hydroxyethyl or methyl substituents . Methyl groups at position 3 improve steric stability without significantly hindering reactivity .
Biological Activity: Compounds with azetidine cores and aminoethyl groups show superior CNS and antimicrobial activity compared to phenyl- or silane-substituted analogs .
Mechanistic and Pharmacological Insights
- Receptor Binding: The aminoethyl side chain facilitates interactions with GABAA or NMDA receptors, as seen in related azetidine derivatives .
- Solubility and Bioavailability : Hydrochloride salt forms (e.g., dihydrochloride derivatives) enhance water solubility, critical for drug formulation .
- Synthetic Utility : The compound serves as a precursor for synthesizing more complex heterocycles via aza-Michael additions or reductive amination .
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